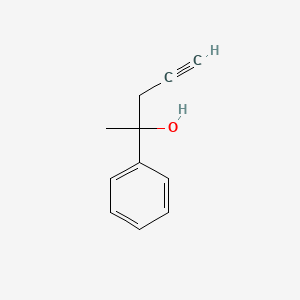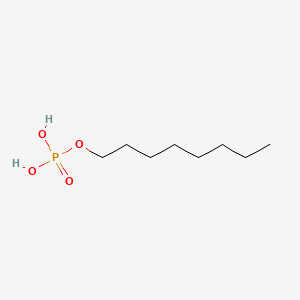
Octyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C8H19O4P
. It is a colorless to pale yellow liquid that is soluble in organic solvents and slightly soluble in water. This compound is used in various industrial applications due to its surfactant properties and its ability to act as a flame retardant.准备方法
Synthetic Routes and Reaction Conditions
Octyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with octanol. The reaction typically involves the following steps:
Reactants: Phosphoric acid and octanol.
Catalyst: A strong acid such as sulfuric acid or a suitable esterification catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester.
The general reaction can be represented as:
H3PO4+C8H17OH→C8H19O4P+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction is typically conducted at elevated temperatures and may involve the use of azeotropic distillation to remove water and drive the reaction to completion.
化学反应分析
Types of Reactions
Hydrolysis: Octyl dihydrogen phosphate can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and octanol.
Esterification and Transesterification: It can react with other alcohols to form different esters of phosphoric acid.
Oxidation and Reduction: While this compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Esterification: Alcohols, acid catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphoric acid and octanol.
Esterification: Various alkyl phosphates depending on the alcohol used.
Oxidation: Phosphoric acid derivatives.
Reduction: Reduced phosphorus compounds.
科学研究应用
Chemistry
In chemistry, octyl dihydrogen phosphate is used as a surfactant and emulsifying agent. It helps in the formation of stable emulsions and is used in the synthesis of various organic compounds.
Biology
In biological research, it is used in the preparation of liposomes and other lipid-based delivery systems. Its surfactant properties help in the stabilization of these systems.
Medicine
This compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and liposomes, which can encapsulate drugs and enhance their bioavailability.
Industry
In industrial applications, it is used as a flame retardant, plasticizer, and anti-wear additive in lubricants. Its ability to form stable emulsions makes it valuable in the formulation of paints, coatings, and adhesives.
作用机制
The mechanism by which octyl dihydrogen phosphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with lipid bilayers, enhancing the stability and delivery of encapsulated compounds.
相似化合物的比较
Similar Compounds
- Hexyl dihydrogen phosphate
- Decyl dihydrogen phosphate
- Dodecyl dihydrogen phosphate
Comparison
Compared to hexyl dihydrogen phosphate and decyl dihydrogen phosphate, octyl dihydrogen phosphate has a balanced hydrophobic and hydrophilic character, making it more versatile in forming stable emulsions. Dodecyl dihydrogen phosphate, with a longer alkyl chain, may provide better hydrophobic interactions but can be less soluble in water.
This compound stands out due to its optimal chain length, which provides a good balance between solubility and hydrophobic interactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
39407-03-9 |
|---|---|
分子式 |
C8H21O5P |
分子量 |
228.22 g/mol |
IUPAC 名称 |
octan-1-ol;phosphoric acid |
InChI |
InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4) |
InChI 键 |
UKYVGPUQPISXHD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)O |
规范 SMILES |
CCCCCCCCO.OP(=O)(O)O |
Key on ui other cas no. |
3991-73-9 39407-03-9 |
物理描述 |
Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. |
Pictograms |
Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


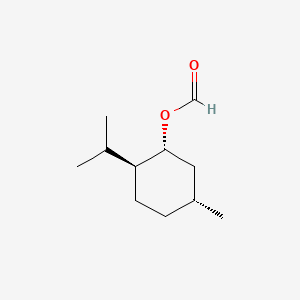
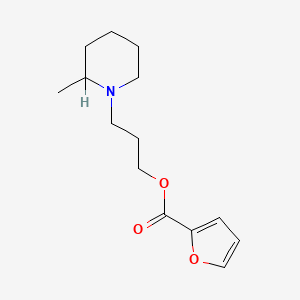
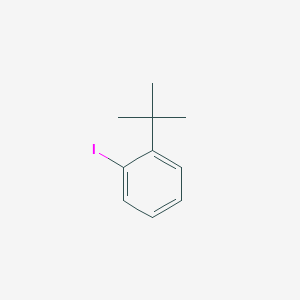
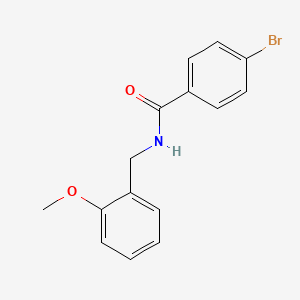
![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1632832.png)
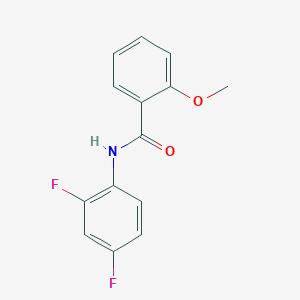

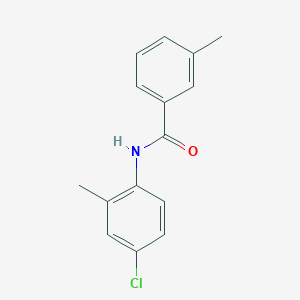
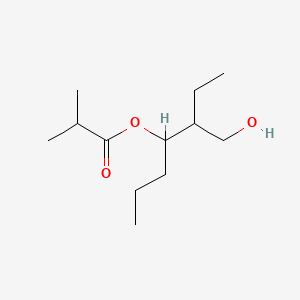
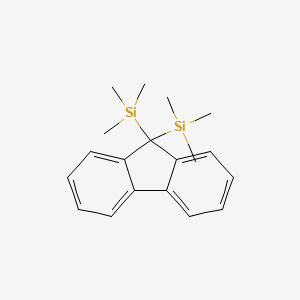
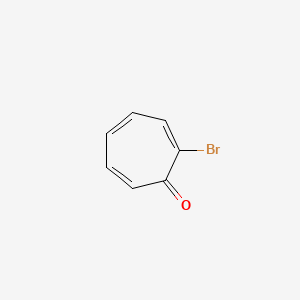
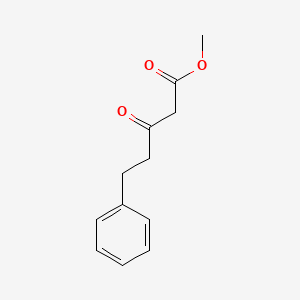
![3-Benzyl-6-chloro-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1632852.png)
